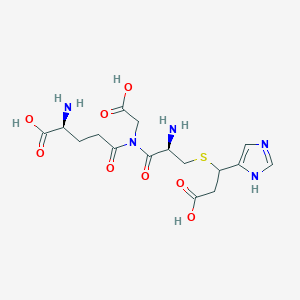![molecular formula C22H18ClN3O2 B236236 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B236236.png)
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is a chemical compound that has gained significant research attention due to its potential applications in the pharmaceutical industry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
Mechanism of Action
The mechanism of action of 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide is not fully understood. However, studies have shown that this compound may exert its effects through various pathways such as the inhibition of protein kinases, modulation of ion channels, and regulation of gene expression.
Biochemical and Physiological Effects
Studies have shown that 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide may have various biochemical and physiological effects. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In diabetes research, this compound has been shown to regulate glucose metabolism and insulin secretion by modulating the activity of key enzymes and receptors. In neurodegenerative disease research, this compound has been shown to protect neurons from oxidative stress and inflammation by activating various signaling pathways.
Advantages and Limitations for Lab Experiments
The advantages of using 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide in lab experiments include its potential applications in cancer, diabetes, and neurodegenerative disease research. This compound has shown promising results in inhibiting the growth of cancer cells, regulating glucose metabolism and insulin secretion, and protecting neurons from oxidative stress and inflammation. The limitations of using this compound in lab experiments include its relatively complex synthesis method and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for the research on 2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential applications in other areas such as cardiovascular disease and inflammation. Additionally, the development of derivatives of this compound may lead to the discovery of more potent and selective compounds with improved therapeutic potential.
Synthesis Methods
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide can be synthesized using various methods such as the Suzuki coupling reaction, Buchwald-Hartwig amination, and Sonogashira coupling reaction. The Suzuki coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylboronic acid in the presence of palladium catalyst and base. The Buchwald-Hartwig amination method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylamine in the presence of palladium catalyst and base. The Sonogashira coupling method involves the reaction of 2-chloronicotinoyl chloride and 5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenylacetylene in the presence of palladium catalyst and base.
Scientific Research Applications
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide has shown potential applications in scientific research. This compound has been studied for its potential use in the treatment of cancer, diabetes, and neurodegenerative diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In diabetes research, this compound has shown potential in regulating glucose metabolism and insulin secretion. In neurodegenerative disease research, this compound has shown potential in protecting neurons from oxidative stress and inflammation.
properties
Product Name |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide |
|---|---|
Molecular Formula |
C22H18ClN3O2 |
Molecular Weight |
391.8 g/mol |
IUPAC Name |
2-chloro-N-[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C22H18ClN3O2/c1-3-14-7-9-19-18(11-14)26-22(28-19)15-8-6-13(2)17(12-15)25-21(27)16-5-4-10-24-20(16)23/h4-12H,3H2,1-2H3,(H,25,27) |
InChI Key |
CZYIBDMQHYJGCG-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC(=C(C=C3)C)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(4-butyryl-1-piperazinyl)-3-chlorophenyl]butanamide](/img/structure/B236155.png)
![2-chloro-N-[4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)-2-methoxyphenyl]benzamide](/img/structure/B236162.png)
![2,4-dimethoxy-N-[2-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B236168.png)









![N-{3-[(5-bromo-1-naphthoyl)amino]-4-methylphenyl}-2-furamide](/img/structure/B236233.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B236245.png)